

Molecular formula and weight of 2,2-Dimethoxypentane

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Compound of Interest

Compound Name: 2,2-Dimethoxypentane

Cat. No.: B12843018

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An In-depth Technical Guide to 2,2-Dimethoxypentane

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key data for **2,2-dimethoxypentane**, tailored for researchers, scientists, and professionals in the field of drug development.

Core Chemical Properties and Data

2,2-Dimethoxypentane, an acetal, presents as a colorless liquid. Its core function in a laboratory setting is primarily as a protecting group for ketones and as a reagent in organic synthesis. The physical and chemical properties of **2,2-dimethoxypentane** are summarized in the table below for ease of reference.

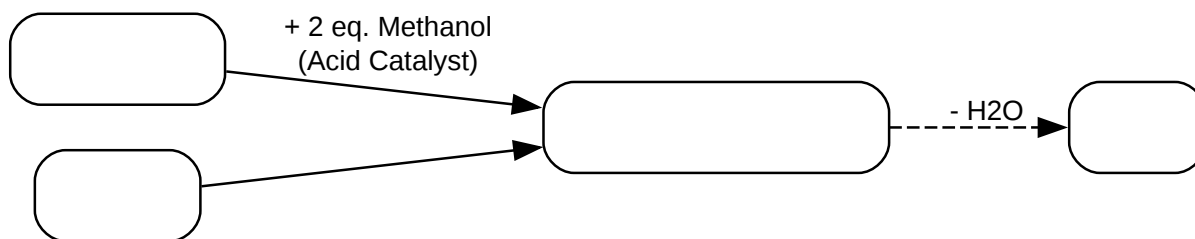
Property	Value	Unit
Molecular Formula	C7H16O2	
Molecular Weight	132.20	g/mol
Boiling Point	121.2	°C at 760 mmHg
Density	0.842	g/cm ³
Flash Point	11.5	°C
Vapor Pressure	17.7	mmHg at 25°C

Synthesis of 2,2-Dimethoxypentane

The synthesis of **2,2-dimethoxypentane** is typically achieved through the acid-catalyzed reaction of 2-pentanone with methanol. This reaction is an equilibrium process, and to drive it towards the formation of the acetal, the water formed as a byproduct must be removed.

General Reaction Scheme

The overall chemical transformation can be represented as follows:



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Synthesis of **2,2-Dimethoxypentane** from 2-Pentanone and Methanol.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of **2,2-dimethoxypentane**.

Materials:

- 2-Pentanone
- Methanol (anhydrous)
- Anhydrous acid catalyst (e.g., p-toluenesulfonic acid or a strongly acidic ion-exchange resin)
- Dean-Stark apparatus
- Reflux condenser
- Heating mantle
- Round-bottom flask
- Separatory funnel
- Drying agent (e.g., anhydrous sodium sulfate)
- Distillation apparatus

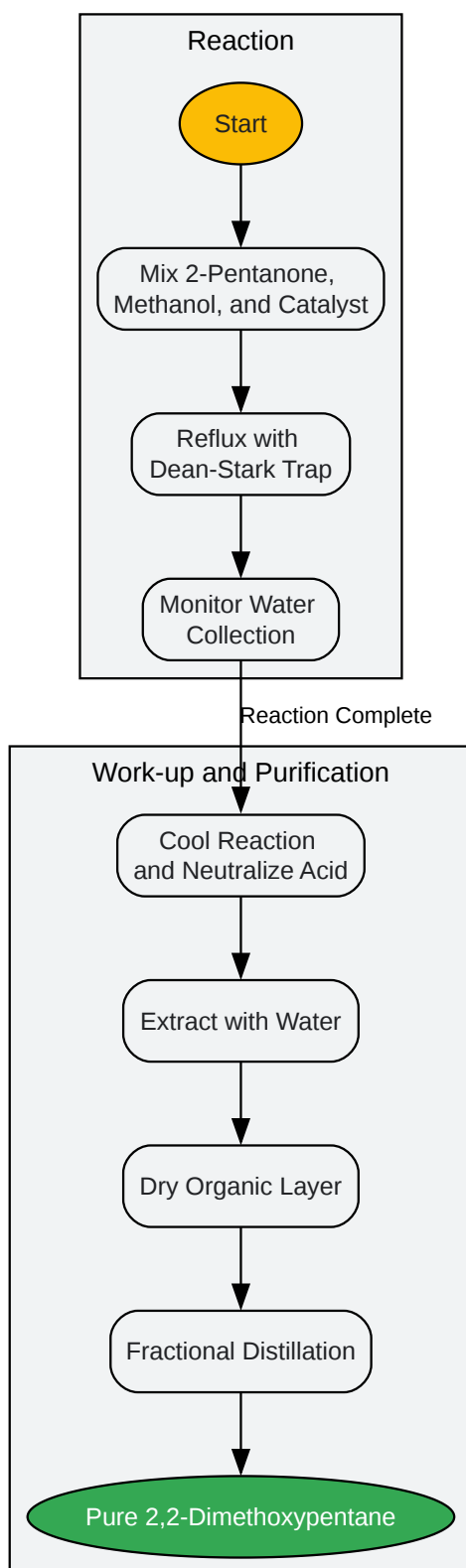
Procedure:

- **Reaction Setup:** Assemble a Dean-Stark apparatus with a round-bottom flask, a reflux condenser, and a heating mantle.
- **Reagent Charging:** To the round-bottom flask, add 2-pentanone and a molar excess of anhydrous methanol (typically 2.5 to 3 equivalents). Add a catalytic amount of the acid catalyst.
- **Reaction:** Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed with methanol and collected in the side arm of the Dean-Stark trap. The reaction progress can be monitored by the amount of water collected.
- **Work-up:** Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature. Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

- Extraction: Transfer the mixture to a separatory funnel and wash with water to remove any remaining methanol and salts. Separate the organic layer.
- Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate.
- Purification: Filter off the drying agent and purify the crude **2,2-dimethoxypentane** by fractional distillation to obtain the pure product.

Logical Workflow for Synthesis and Purification

The logical progression from starting materials to the final purified product can be visualized as a clear workflow.



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Workflow for the Synthesis and Purification of **2,2-Dimethoxypentane**.

- To cite this document: BenchChem. [Molecular formula and weight of 2,2-Dimethoxypentane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12843018#molecular-formula-and-weight-of-2-2-dimethoxypentane>]

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